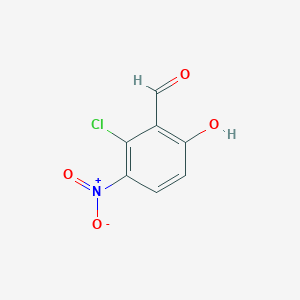

2-Chloro-6-hydroxy-3-nitrobenzaldehyde

説明

The exact mass of the compound 2-Chloro-6-hydroxy-3-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-hydroxy-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-hydroxy-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-chloro-6-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-7-4(3-10)6(11)2-1-5(7)9(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNDKKDWCHJDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38226-05-0 | |

| Record name | 2-chloro-6-hydroxy-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

It is known to be useful as an organic intermediate for the synthesis of benzamidazoles .

Mode of Action

Based on its structural similarity to other nitrobenzaldehydes, it can be inferred that it may undergo nucleophilic substitution reactions at the benzylic position . This involves the attack of a nucleophile on the carbon atom adjacent to the aromatic ring, leading to the substitution of the existing group .

Biochemical Pathways

Given its role as an intermediate in the synthesis of benzamidazoles , it may indirectly influence the pathways these compounds affect.

Pharmacokinetics

Its molecular weight of 201.56 g/mol suggests it could potentially be absorbed in the body, but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.

Result of Action

As an intermediate in the synthesis of benzamidazoles , its effects would largely depend on the properties of the final compound.

生物活性

2-Chloro-6-hydroxy-3-nitrobenzaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound 2-Chloro-6-hydroxy-3-nitrobenzaldehyde has the molecular formula C7H5ClN2O3. The presence of a chloro group, a hydroxyl group, and a nitro group on the benzaldehyde structure contributes to its unique reactivity and biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that 2-Chloro-6-hydroxy-3-nitrobenzaldehyde exhibits notable antimicrobial properties. In a study assessing various derivatives of nitrobenzaldehydes, this compound demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

2. Antioxidant Properties

The compound also shows promising antioxidant activity. In vitro assays have demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection, where oxidative damage is a contributing factor to neurodegenerative diseases .

3. Cytotoxic Effects

The cytotoxic effects of 2-Chloro-6-hydroxy-3-nitrobenzaldehyde have been evaluated against various cancer cell lines. A study reported that it exhibited selective cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating moderate potency. The compound's mechanism appears to involve the induction of apoptosis in cancer cells .

The biological activity of 2-Chloro-6-hydroxy-3-nitrobenzaldehyde can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction within biological systems, leading to the formation of reactive nitrogen species that can modify cellular targets, thereby influencing various signaling pathways involved in cell proliferation and apoptosis .

Data Summary

Case Studies

- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial efficacy of various nitrobenzaldehyde derivatives, including 2-Chloro-6-hydroxy-3-nitrobenzaldehyde. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

- Cytotoxicity in Cancer Research : In another study focused on evaluating cytotoxic agents against cancer cell lines, 2-Chloro-6-hydroxy-3-nitrobenzaldehyde was found to induce significant apoptosis in HeLa cells through a caspase-dependent pathway, suggesting its potential role in cancer therapy .

科学的研究の応用

Antimicrobial Activity

Research has indicated that 2-Chloro-6-hydroxy-3-nitrobenzaldehyde exhibits significant antimicrobial properties. Studies employing disk diffusion methods have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Anticancer Potential

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, experiments conducted on human tumor cell lines revealed a notable reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent .

Chemical Intermediate

Due to its functional groups, 2-Chloro-6-hydroxy-3-nitrobenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various pharmaceuticals and agrochemicals, highlighting its versatility in chemical synthesis .

Study on Antimicrobial Activity

- Objective : To evaluate the antibacterial effects against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to measure inhibition zones.

- Results : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Activity Assessment

- Objective : To assess cytotoxic effects on human cancer cells.

- Methodology : Various concentrations were tested on cancer cell lines using MTT assays.

- Results : Significant reduction in cell viability was noted at higher concentrations, indicating potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-hydroxy-3-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be adapted from protocols for structurally similar nitrobenzaldehydes. For example, thionyl chloride (SOCl₂) with N-methylacetamide in benzene under reflux (4–12 hours) is effective for introducing chloro and nitro groups in aromatic systems . Solvent choice (e.g., dichloromethane vs. benzene) and temperature (0–50°C) significantly affect reaction kinetics and byproduct formation. Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane gradient) is recommended for purification. Confirm purity via HPLC (retention time comparison) and NMR (integration of aromatic proton signals) .

Q. How can researchers characterize the structural and electronic properties of 2-chloro-6-hydroxy-3-nitrobenzaldehyde?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Spectroscopy : FT-IR for nitro (1520–1350 cm⁻¹) and hydroxy (3200–3600 cm⁻¹) groups; ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons and confirm substitution patterns .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 216.9854 for C₇H₅ClNO₄).

Q. What safety protocols are critical when handling 2-chloro-6-hydroxy-3-nitrobenzaldehyde in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.

- Respiratory protection : For powder handling, use NIOSH-approved N95/P2 respirators to avoid inhalation of nitroaromatic particulates .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from chlorination) with sodium bicarbonate before aqueous disposal.

Q. What are the common impurities in 2-chloro-6-hydroxy-3-nitrobenzaldehyde synthesis, and how can they be identified?

- Methodological Answer :

- Byproducts : Partial nitration (e.g., 3-nitro vs. 5-nitro isomers) or incomplete chlorination. Monitor via TLC (silica plates, UV visualization).

- Analytical quantification : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against synthetic standards .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of 2-chloro-6-hydroxy-3-nitrobenzaldehyde?

- Methodological Answer :

- DFT calculations : Model reaction pathways (e.g., nitration/chlorination sequence) using Gaussian or ORCA software. Calculate activation energies for intermediates to identify rate-limiting steps.

- Solvent effects : Use COSMO-RS to predict solvation free energies and optimize solvent polarity for selective functionalization .

Q. What strategies resolve contradictions in spectroscopic data for nitrobenzaldehyde derivatives?

- Methodological Answer :

- Dynamic NMR : Resolve tautomerism (e.g., keto-enol equilibria) by variable-temperature ¹H NMR (e.g., –40°C to 80°C in DMSO-d₆) .

- Crystallographic validation : Cross-validate ambiguous NMR/IR assignments with X-ray diffraction data to confirm substituent positions .

Q. How does the electronic nature of 2-chloro-6-hydroxy-3-nitrobenzaldehyde influence its coordination chemistry with transition metals?

- Methodological Answer :

- Ligand design : The hydroxy and nitro groups act as chelating sites. Conduct potentiometric titrations (pH 2–12) to determine protonation constants and metal-ligand stability (e.g., with Cu²⁺ or Fe³⁺).

- Spectroscopic analysis : UV-Vis (d-d transitions) and EPR for paramagnetic complexes; compare with DFT-predicted geometries .

Q. What experimental designs mitigate degradation of 2-chloro-6-hydroxy-3-nitrobenzaldehyde under varying pH and temperature?

- Methodological Answer :

- Stability studies : Use accelerated aging tests (40–80°C, pH 1–13) with HPLC monitoring. Nitro group reduction is a major degradation pathway; add antioxidants (e.g., BHT) to aqueous solutions.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 25°C, dark) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。